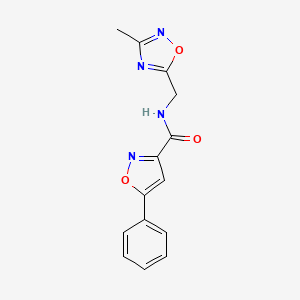

![molecular formula C21H25N7O B2422711 N-环己基-4-(10-甲基双[1,2,4]三唑并[1,5-c:4',3'-a]喹唑啉-3-基)丁酰胺 CAS No. 902444-22-8](/img/no-structure.png)

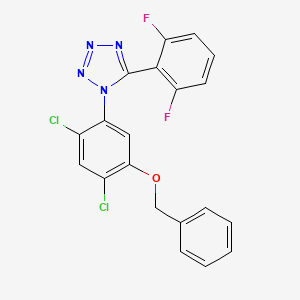

N-环己基-4-(10-甲基双[1,2,4]三唑并[1,5-c:4',3'-a]喹唑啉-3-基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Triazole is a heterocyclic compound that is emerging as a privileged scaffold in medicinal chemistry . It is found in a wide range of pharmaceutical drugs and has demonstrated a variety of biological activities, including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the use of bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide, and ethyl chloroformate .

Molecular Structure Analysis

1,2,4-Triazole exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being more stable . The triazole ring can interact with biological receptors with high affinity due to its dipole character, hydrogen bonding capacity, rigidity, and solubility .

Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions. For instance, methylation of the thiol group of a compound was carried out using dimethyl sulphate .

Physical And Chemical Properties Analysis

1,2,4-Triazoles are stable compounds and are difficult to cleave . They act as isosteres of amide, ester, and carboxylic acid .

科学研究应用

新型杂环化合物的合成

该领域的研究所涉及三唑并喹唑啉化合物的各种衍生物的合成。例如,Shikhaliev 等人 (2005) 的一项研究涉及三组分缩合,以提供二氢三唑并喹唑啉酮,突出了三唑并喹唑啉支架的合成多功能性 (Shikhaliev 等人,2005)。

药理学应用

多项研究探索了三唑并喹唑啉衍生物的药理学潜力。Alagarsamy 等人 (2008) 合成了一系列丁基取代的三唑并喹唑啉,这些三唑并喹唑啉在体内表现出显着的 H1 抗组胺活性,其中一种化合物表现出显着的活性,与标准扑尔敏马来酸盐相比,表现出最小的镇静作用 (Alagarsamy 等人,2008)。同样,Alagarsamy 等人 (2007) 报道了环己基取代的三唑并喹唑啉的合成,这些三唑并喹唑啉具有有效的 H1 抗组胺活性 (Alagarsamy 等人,2007)。

降压和抗肿瘤活性

除了抗组胺特性外,一些三唑并喹唑啉衍生物还因其降压和抗肿瘤活性而被研究。Alagarsamy 和 Pathak (2007) 的一项研究重点介绍了苄基取代的三唑并喹唑啉的合成,这些三唑并喹唑啉在自发性高血压大鼠中具有显着的体内降压活性 (Alagarsamy 和 Pathak,2007)。此外,Ahmed 等人 (2014) 合成了三唑并嘧啶衍生物,这些衍生物在体外对各种人类癌细胞系显示出有效的抗肿瘤细胞毒活性 (Ahmed 等人,2014)。

作用机制

Target of Action

Compounds with similar structures, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .

Mode of Action

It is known that triazole compounds can interact with biological receptors through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the target, which can result in the observed biological effects.

Biochemical Pathways

For instance, some 1,2,4-triazole-containing compounds have been reported to exhibit a wide range of pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .

Result of Action

For instance, some triazolo[4,3-a]pyrazine derivatives have shown moderate to good antibacterial activities .

未来方向

Given the wide range of biological activities demonstrated by 1,2,4-triazole derivatives, there is considerable interest in further exploring this scaffold for drug design, discovery, and development . In silico pharmacokinetic and molecular modeling studies can provide valuable insights for the rational design and development of new 1,2,4-triazole-based drugs .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclohexyl-4-(10-methylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide involves the reaction of 4-(10-methylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butan-1-amine with cyclohexyl isocyanate.", "Starting Materials": [ "4-(10-methylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butan-1-amine", "Cyclohexyl isocyanate" ], "Reaction": [ "To a solution of 4-(10-methylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butan-1-amine in anhydrous dichloromethane, add cyclohexyl isocyanate.", "Heat the reaction mixture at reflux temperature for 24 hours.", "Cool the reaction mixture to room temperature and filter the precipitated solid.", "Wash the solid with cold dichloromethane and dry under vacuum to obtain N-cyclohexyl-4-(10-methylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide as a white solid." ] } | |

CAS 编号 |

902444-22-8 |

分子式 |

C21H25N7O |

分子量 |

391.479 |

IUPAC 名称 |

N-cyclohexyl-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide |

InChI |

InChI=1S/C21H25N7O/c1-14-22-20-16-10-5-6-11-17(16)27-18(24-25-21(27)28(20)26-14)12-7-13-19(29)23-15-8-3-2-4-9-15/h5-6,10-11,15H,2-4,7-9,12-13H2,1H3,(H,23,29) |

InChI 键 |

JLSDTZKNKRKHGR-UHFFFAOYSA-N |

SMILES |

CC1=NN2C(=N1)C3=CC=CC=C3N4C2=NN=C4CCCC(=O)NC5CCCCC5 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

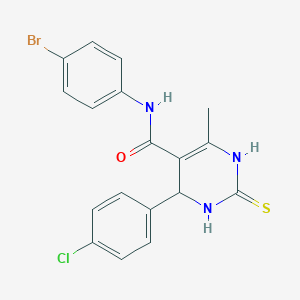

![1-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2422628.png)

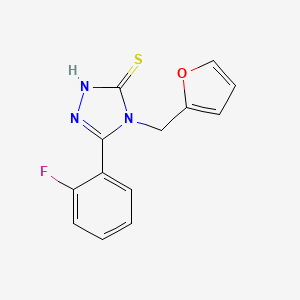

![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2422631.png)

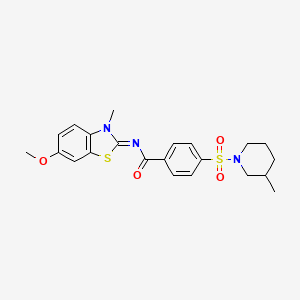

![Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B2422638.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2422639.png)

![2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2422643.png)

![1-(Furan-3-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2422645.png)

![3-(3-chloro-2-methylphenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2422647.png)